

# In Vivo Administration & Protocol Summary

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## Compound Focus: Chir-124

CAS No.: 405168-58-3

Cat. No.: S548233

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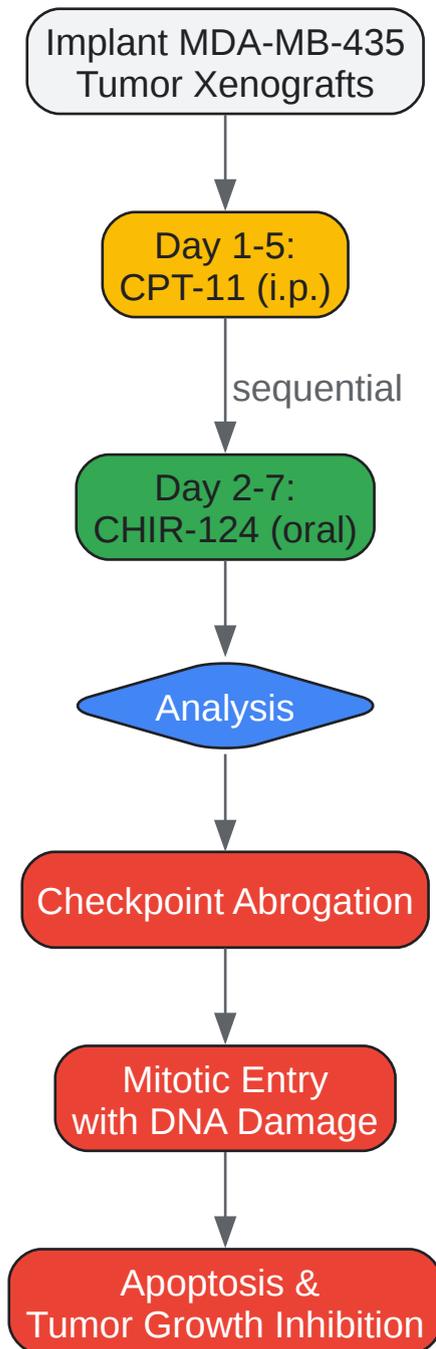
The following table consolidates the key quantitative data and methodologies from published research on **CHIR-124**:

Parameter	Detailed Specification
Administration Route	Oral (p.o.) [1] [2] [3]
Typical Dosage	10 mg/kg or 20 mg/kg [1] [2] [3]
Dosing Vehicle	Captisol [2] [3] (a formulated cyclodextrin solution used to improve solubility)
Common Dosing Schedule	Administered four times daily for 6 days (on days 2-7 of the experiment) [2] [3]
Common Combination Agent	Irinotecan (CPT-11) [1] [2] [3]
Combination Agent Route	Intraperitoneal (i.p.) injection [2]
Combination Agent Schedule	Administered once daily for 5 days (on days 1-5) [2]
Experimental Model	Severe combined immunodeficient (SCID) mice bearing MDA-MB-435 human breast cancer cell xenografts [1] [2] [3]

Parameter	Detailed Specification
Primary In Vivo Finding	CHIR-124 potentiates the tumor growth inhibitory effect of Irinotecan by abrogating the G2/M cell cycle checkpoint and increasing apoptosis [2] [3] [4].

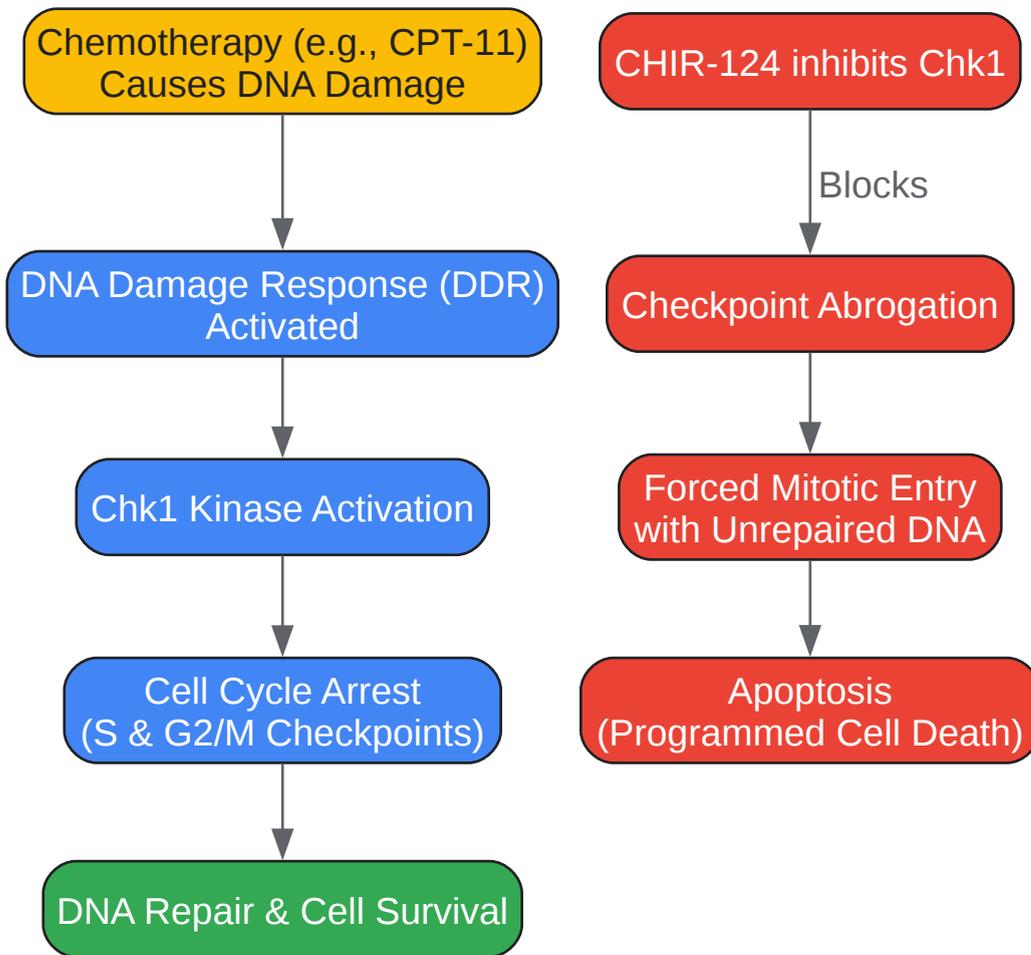
## Experimental Workflow & Mechanism of Action

The typical in vivo experiment involves a specific sequence of drug administration and analysis. The diagram below outlines this workflow and the underlying biological mechanism of **CHIR-124**.



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**CHIR-124** achieves this effect by potently and selectively inhibiting Checkpoint kinase 1 (Chk1), a key regulator of the DNA damage response (DDR) [2] [3] [4]. The diagram below illustrates how this targeted inhibition leads to cancer cell death, especially when combined with DNA-damaging agents.



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## Frequently Asked Questions (FAQs)

**Q1: Why is CHIR-124 used in combination with a DNA-damaging agent like Irinotecan?** This is a classic example of **synthetic lethality**. The combination is highly effective, particularly in **p53-mutant cancer cells** [2] [3]. These cells often have a defective G1 checkpoint and rely heavily on the Chk1-mediated G2/M checkpoint to survive DNA damage. **CHIR-124** knocks out this backup checkpoint, forcing the cells to divide with catastrophic DNA damage, leading to apoptosis [5].

**Q2: What is the evidence that CHIR-124 is effectively abrogating the checkpoint in vivo?** Researchers typically analyze tumor samples to confirm the mechanism. A key readout is the **mitotic index**, often measured by immunofluorescence staining for **phospho-histone H3** [2]. **CHIR-124** treatment reverses the

suppression of this mitotic marker induced by CPT-11, providing direct evidence of G2/M checkpoint abrogation [1] [2].

**Q3: Besides Chk1, what other kinases does CHIR-124 target?** While **CHIR-124** is a highly selective Chk1 inhibitor (IC50 of 0.3 nM), it also potently targets **PDGFR** and **FLT3** with IC50 values of 6.6 nM and 5.8 nM, respectively [1] [3] [4]. This is an important consideration when interpreting experimental results.

## Important Technical Notes

- **Research Use Only:** Please note that all suppliers emphasize that **CHIR-124** is "For research use only. We do not sell to patients." [1] [2]
- **Vehicle and Solubility:** Successful in vivo administration relies on using the correct vehicle (Captisol) to maintain the compound in solution. Always follow established formulation protocols [2] [3].

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## References

1. CHIR-124 | Checkpoint Kinase (Chk) Inhibitor [medchemexpress.com]
2. - CHIR | Chk1 inhibitor | CAS 405168-58-3 | Buy 124 from... CHIR 124 [invivochem.com]
3. CHIR-124 | Chk inhibitor | Mechanism | Concentration [selleckchem.com]
4. - CHIR | Chk | PDGFR | Src | Apoptosis | GSK-3 | FLT | TargetMol 124 [targetmol.com]
5. Targeting the Checkpoint to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

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